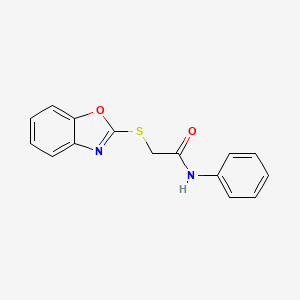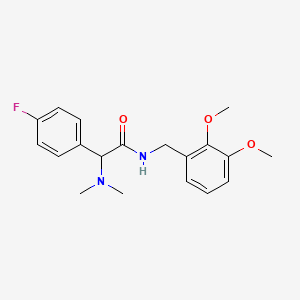
N-(2-bromobenzylidene)-4-(2-pyridinyl)-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-bromobenzylidene)-4-(2-pyridinyl)-1-piperazinamine, also known as BBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BBP is a substituted piperazine derivative that has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Scientific Research Applications
Condensation Reactions and Derivative Formation
In the realm of organic chemistry, compounds similar to N-(2-bromobenzylidene)-4-(2-pyridinyl)-1-piperazinamine have been involved in condensation reactions. For example, derivatives of piperazine have been synthesized through condensation reactions, leading to the formation of various piperazine-based compounds. These processes are crucial for developing new chemical entities with potential applications in medicinal chemistry and drug development (Barak, 1968).
Synthesis of Bifunctional Macrocycles
Another application involves the synthesis of bifunctional macrocycles, which are critical for chelating metal ions. This is important for creating diagnostic and therapeutic agents, particularly in the field of radiopharmacy and nuclear medicine. The synthesis process involves cyclization reactions and showcases the versatility of piperazine derivatives in forming complex molecular structures (McMurry et al., 1992).
Development of Drug Resistance Modulators
Research has also focused on the synthesis of compounds that can modulate multidrug resistance, a significant hurdle in cancer treatment. Studies on the displacement chemistry of certain brominated derivatives have provided insights into synthesizing key precursors for drug resistance modulators, highlighting the importance of such compounds in overcoming drug resistance mechanisms (Barnett et al., 2004).
Antimicrobial Activity
Compounds structurally related to this compound have been synthesized and evaluated for their antibacterial and antifungal activities. The creation of new derivatives through condensation reactions and their subsequent screening for antimicrobial properties is crucial for developing new antimicrobial agents (Patel & Agravat, 2007).
Polymer-Supported Bromine Complexes
The synthesis and application of polymer-supported bromine complexes involving piperazine units demonstrate the utility of these compounds in organic synthesis. These complexes are used in electrophilic addition, aromatic substitution, and radical substitution reactions, showcasing the broad applicability of piperazine derivatives in synthetic chemistry (Zupan & Šegatin, 1994).
properties
IUPAC Name |
1-(2-bromophenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4/c17-15-6-2-1-5-14(15)13-19-21-11-9-20(10-12-21)16-7-3-4-8-18-16/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRMBEJYEILTKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)N=CC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,1,3-benzoxadiazol-4-ylmethyl)-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5543926.png)
![(4aS*,7aR*)-N-(2,4-dimethoxyphenyl)-4-methylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5543928.png)
![3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5543929.png)
![1-(4-methoxy-3-methylphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5543930.png)
![2-(4-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5543939.png)
![7-[2-(1-adamantyl)-2-oxoethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5543941.png)
![1-(4-ethyl-2-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone](/img/structure/B5543961.png)


![1-[(2-chloro-4-fluorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5543980.png)
![(4aR*,7aS*)-1-ethyl-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543987.png)

![N-[(3S*,4R*)-4-propyl-1-(9H-purin-6-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5544014.png)
